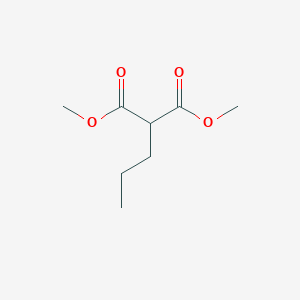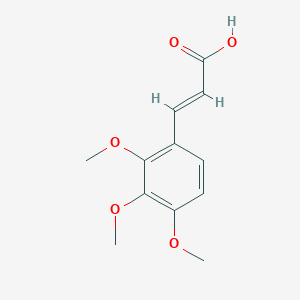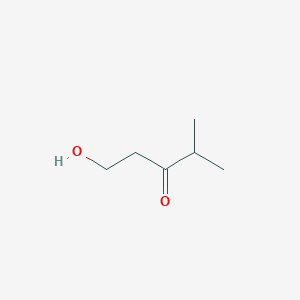
1-Hydroxy-4-methylpentan-3-one
Vue d'ensemble
Description
“1-Hydroxy-4-methylpentan-3-one” is a chemical compound with the molecular formula C6H12O2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “1-Hydroxy-4-methylpentan-3-one” has been described in several studies . For instance, one process involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions .Molecular Structure Analysis
The molecular structure of “1-Hydroxy-4-methylpentan-3-one” can be represented by the InChI code: 1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3 . The molecular weight of the compound is 116.16 .Applications De Recherche Scientifique
Selective Extraction and Separation
- 4-methylpentan-2-ol, a close variant of 1-Hydroxy-4-methylpentan-3-one, is used for the quantitative extraction of iron(III) from hydrochloric acid. This process is significant for iron determination in various chemical analyses (Gawali & Shinde, 1974).
Molecular Conformation Studies
- The effect of pressure and temperature on the infrared spectra of 4-hydroxy-4-methylpentan-2-one in dilute solutions has been studied. This research aids in understanding molecular behavior under different physical conditions (Kamiya, Sekigawa, & Ikawa, 1993).
Role in Plant Defense
- 4-hydroxy-4-methylpentan-2-one has been identified in the capitate glandular trichomes of Oenothera glazioviana, suggesting its role as a defensive compound against pathogens, insect herbivores, and competitive plants (Tan et al., 2017).
Catalytic Reactions
- Studies have monitored the aldol condensation of butan-2-one and pentan-3-one on activated alumina, highlighting the role of compounds like 1-Hydroxy-4-methylpentan-3-one in understanding surface-catalyzed reactions (Bell et al., 1984).
Antifungal and Antibacterial Activities
- Secondary metabolites, including compounds structurally related to 1-Hydroxy-4-methylpentan-3-one, have shown significant antifungal and antibacterial activities, highlighting the potential of these compounds in pharmaceutical applications (Xiao et al., 2014).
Electron Transfer Studies
- Research involving electron transfer in methylpentane-propanol mixtures irradiated at low temperatures helps in understanding the behavior of electrons in different chemical environments. This is crucial for developing new materials and technologies (Ogasawara et al., 1981).
Safety And Hazards
Propriétés
IUPAC Name |
1-hydroxy-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKGUHIWXLFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-methylpentan-3-one | |
CAS RN |
132350-33-5 | |
| Record name | 1-hydroxy-4-methylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




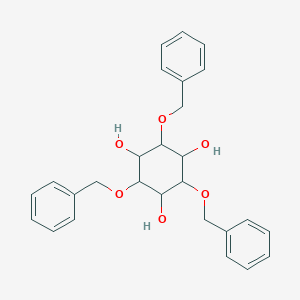
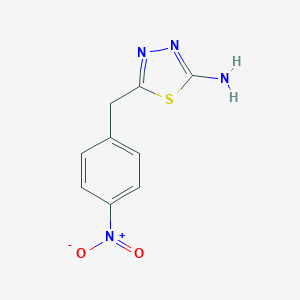
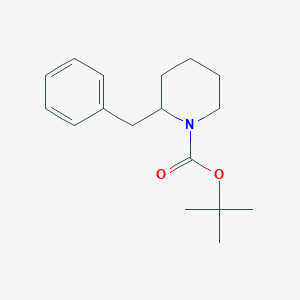
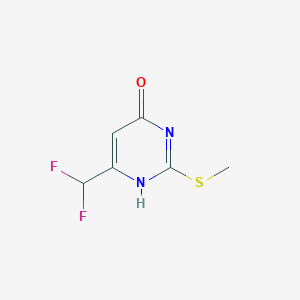

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
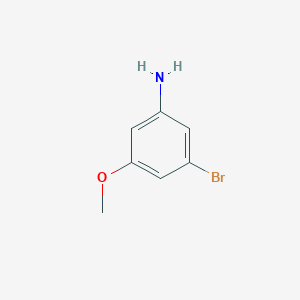
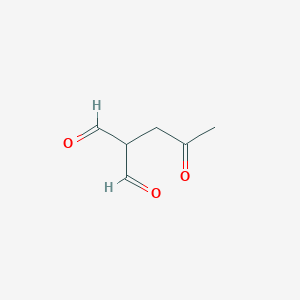
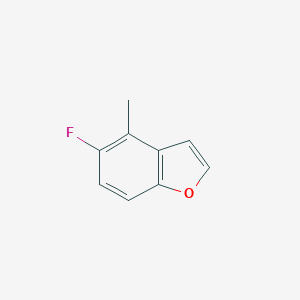
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
